
2-Chloro-6-(3-hydroxyazetidin-1-yl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-(3-hydroxyazetidin-1-yl)benzaldehyde is a chemical compound with the molecular formula C10H10ClNO2 and a molecular weight of 211.64 g/mol . This compound is a benzaldehyde derivative, characterized by the presence of a chloro group and a hydroxyazetidinyl group attached to the benzene ring. It is known for its versatility in various research and development projects .
Méthodes De Préparation
The synthesis of 2-Chloro-6-(3-hydroxyazetidin-1-yl)benzaldehyde typically involves the reaction of 2-chlorobenzaldehyde with 3-hydroxyazetidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
2-Chloro-6-(3-hydroxyazetidin-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a hydroxyazetidinylbenzene derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-Chloro-6-(3-hydroxyazetidin-1-yl)benzaldehyde has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of 2-Chloro-6-(3-hydroxyazetidin-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyazetidinyl group can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2-Chloro-6-(3-hydroxyazetidin-1-yl)benzaldehyde can be compared with other similar compounds, such as:
2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one: This compound has a similar structure but with an ethanone group instead of a benzaldehyde group.
2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one: Another similar compound with a different functional group attached to the azetidinyl ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and development applications.
Propriétés
Formule moléculaire |
C10H10ClNO2 |
|---|---|
Poids moléculaire |
211.64 g/mol |
Nom IUPAC |
2-chloro-6-(3-hydroxyazetidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C10H10ClNO2/c11-9-2-1-3-10(8(9)6-13)12-4-7(14)5-12/h1-3,6-7,14H,4-5H2 |
Clé InChI |
ZLPCIIYIFDPRFG-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1C2=C(C(=CC=C2)Cl)C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


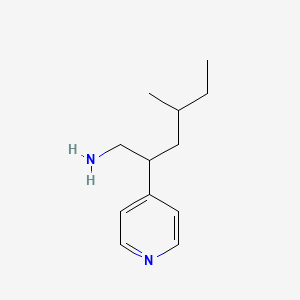
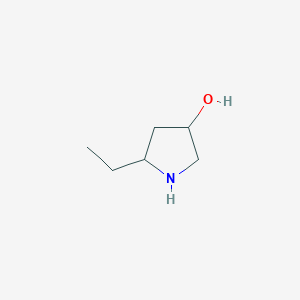
![1-{2,7-Diazaspiro[3.5]nonan-2-yl}-2,2-dimethylpropan-1-one](/img/structure/B13158560.png)

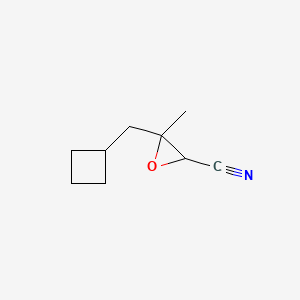
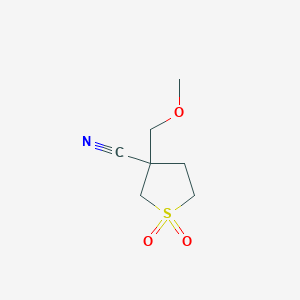
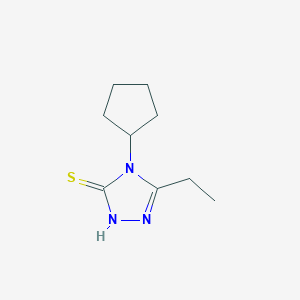
![1-{2,6-Diazaspiro[3.4]octan-2-yl}-3-methylbutan-1-one](/img/structure/B13158580.png)

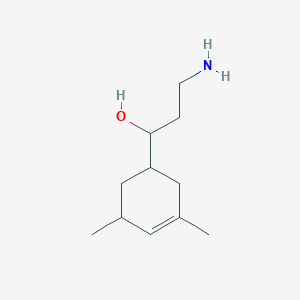
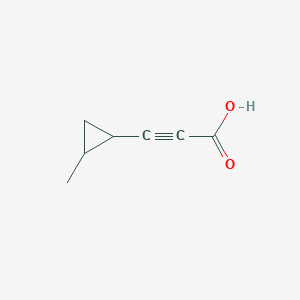


![2-{7-Azabicyclo[2.2.1]heptan-7-yl}pyrimidine-5-carbaldehyde](/img/structure/B13158624.png)
